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Compound of Interest

Compound Name:
3-Fluoro-2-methoxyphenylacetic

acid

Cat. No.: B1390712 Get Quote

For researchers and professionals in the fields of chemistry and drug development, a thorough

understanding of the structural and electronic properties of molecules is paramount.

Phenylacetic acid and its derivatives are a class of compounds with significant biological and

pharmaceutical relevance. This guide provides a comparative analysis of the spectroscopic

characteristics of phenylacetic acid and three of its para-substituted derivatives: 4-

hydroxyphenylacetic acid, 4-methoxyphenylacetic acid, and 4-nitrophenylacetic acid. The data

presented herein, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR)

spectroscopy, and Mass Spectrometry (MS), offers valuable insights into how different

functional groups influence the spectroscopic signatures of these molecules.

Chemical Structures
The fundamental structure of phenylacetic acid and its derivatives discussed in this guide are

depicted below. The para-substitution on the phenyl ring significantly influences the electronic

environment of the molecule, which is reflected in their respective spectra.
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Caption: Chemical structures of Phenylacetic Acid and its derivatives.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of functional groups

within a molecule. The characteristic absorption bands for the carboxylic acid group and the

substituted benzene ring are of primary interest.
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Functional
Group

Phenylacetic
Acid (cm⁻¹)

4-
Hydroxypheny
lacetic Acid
(cm⁻¹)

4-
Methoxypheny
lacetic Acid
(cm⁻¹)

4-
Nitrophenylac
etic Acid
(cm⁻¹)

O-H (Carboxylic

Acid)
~3000 (broad)

~3300 (broad, O-

H phenol), ~3000

(broad)

~3000 (broad) ~3000 (broad)

C=O (Carboxylic

Acid)
~1715 ~1700 ~1700 ~1705

C-O (Carboxylic

Acid)
~1300 ~1300 ~1300 ~1300

C-H (Aromatic) ~3030 ~3030 ~3030 ~3040

C=C (Aromatic)
~1600, ~1495,

~1450

~1610, ~1515,

~1445

~1610, ~1510,

~1460

~1605, ~1520

(N-O asym),

~1410

N-O (Nitro) - - -
~1520 (asym),

~1345 (sym)

Note: The exact positions of IR absorption bands can vary based on the sample preparation

and instrument. The broadness of the O-H stretch is due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by

the electron-donating or electron-withdrawing nature of the substituents.

¹H NMR Spectroscopy
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Protons
Phenylacetic
Acid (δ, ppm)

4-
Hydroxypheny
lacetic Acid (δ,
ppm)

4-
Methoxypheny
lacetic Acid (δ,
ppm)

4-
Nitrophenylac
etic Acid (δ,
ppm)

-CH₂- 3.64 (s, 2H)[1] 3.44 (s, 2H) 3.60 (s, 2H)[2] 3.75 (s, 2H)

Aromatic (ortho

to CH₂)

7.24-7.36 (m,

5H)[1]
7.08 (d, 2H) 7.22 (d, 2H)[2] 7.45 (d, 2H)

Aromatic (meta

to CH₂)

7.24-7.36 (m,

5H)[1]
6.75 (d, 2H) 6.89 (d, 2H)[2] 8.15 (d, 2H)

-OH (Phenol) - ~9.3 (br s, 1H) - -

-OCH₃ - - 3.81 (s, 3H)[2] -

-COOH ~11-12 (br s, 1H) ~11-12 (br s, 1H) ~11-12 (br s, 1H) ~11-12 (br s, 1H)

s = singlet, d = doublet, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopy

Carbon
Phenylacetic
Acid (δ, ppm)

4-
Hydroxypheny
lacetic Acid (δ,
ppm)

4-
Methoxypheny
lacetic Acid (δ,
ppm)

4-
Nitrophenylac
etic Acid (δ,
ppm)

-CH₂- 41.01[1] 40.1 40.1[1] 40.5

C (ipso) 133.18[1] 125.5 125.3[1] 141.5

C (ortho) 129.34[1] 130.5 130.4[1] 130.3

C (meta) 128.61[1] 115.5 114.0[1] 123.7

C (para) 127.33[1] 155.8 158.8[1] 147.0

-C=O 177.88[1] 178.5 177.8[1] 176.5

-OCH₃ - - 55.2[1] -
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Compound Molecular Formula
Molecular Weight (
g/mol )

Key m/z Fragments

Phenylacetic Acid C₈H₈O₂ 136.15

136 (M⁺), 91 ([C₇H₇]⁺,

tropylium ion), 45

([COOH]⁺)[3]

4-

Hydroxyphenylacetic

Acid

C₈H₈O₃ 152.15

152 (M⁺), 107

([HOC₇H₆]⁺), 77

([C₆H₅]⁺)[4]

4-

Methoxyphenylacetic

Acid

C₉H₁₀O₃ 166.17
166 (M⁺), 121

([CH₃OC₇H₆]⁺), 91, 77

4-Nitrophenylacetic

Acid
C₈H₇NO₄ 181.15

181 (M⁺), 136 ([M-

NO₂]⁺), 106, 91, 77

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of phenylacetic acid and

its derivatives.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small

amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg).

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples by

placing a small amount directly on the ATR crystal.

Data Acquisition: The background spectrum of the KBr pellet or the empty ATR crystal is

recorded. The sample is then placed in the IR beam path, and the spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.
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Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the

functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is usually 0-200 ppm.

The instrument frequency (e.g., 300, 400, 500 MHz) will affect the resolution of the spectrum.

[1]

Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns are

analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including direct infusion, or coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: An appropriate ionization technique is chosen. Electron Ionization (EI) is common

for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is often used

for LC-MS and is a softer ionization technique that often preserves the molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at

different m/z values. The molecular ion peak confirms the molecular weight, and the

fragmentation pattern provides structural information.
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Caption: General experimental workflow for spectroscopic analysis.

This guide provides a foundational comparison of the spectroscopic properties of phenylacetic

acid and its derivatives. The presented data and protocols serve as a valuable resource for

researchers in the identification, characterization, and quality control of these important

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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